

In Vitro Characterization of LY203647: A Technical Guide

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Compound of Interest

Compound Name: LY203647

Cat. No.: B1675603

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Abstract

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, targeting the biological activities of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This document provides a comprehensive overview of the in vitro characterization of **LY203647**, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols for its evaluation. While specific quantitative binding and functional potency values for **LY203647** are not publicly available in the reviewed literature, this guide offers a framework for the methodologies used to characterize such compounds, enabling researchers to design and interpret experiments for novel CysLT1 receptor antagonists.

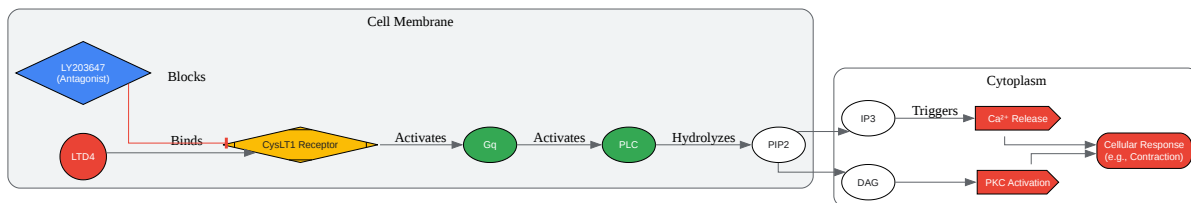
Mechanism of Action and Signaling Pathway

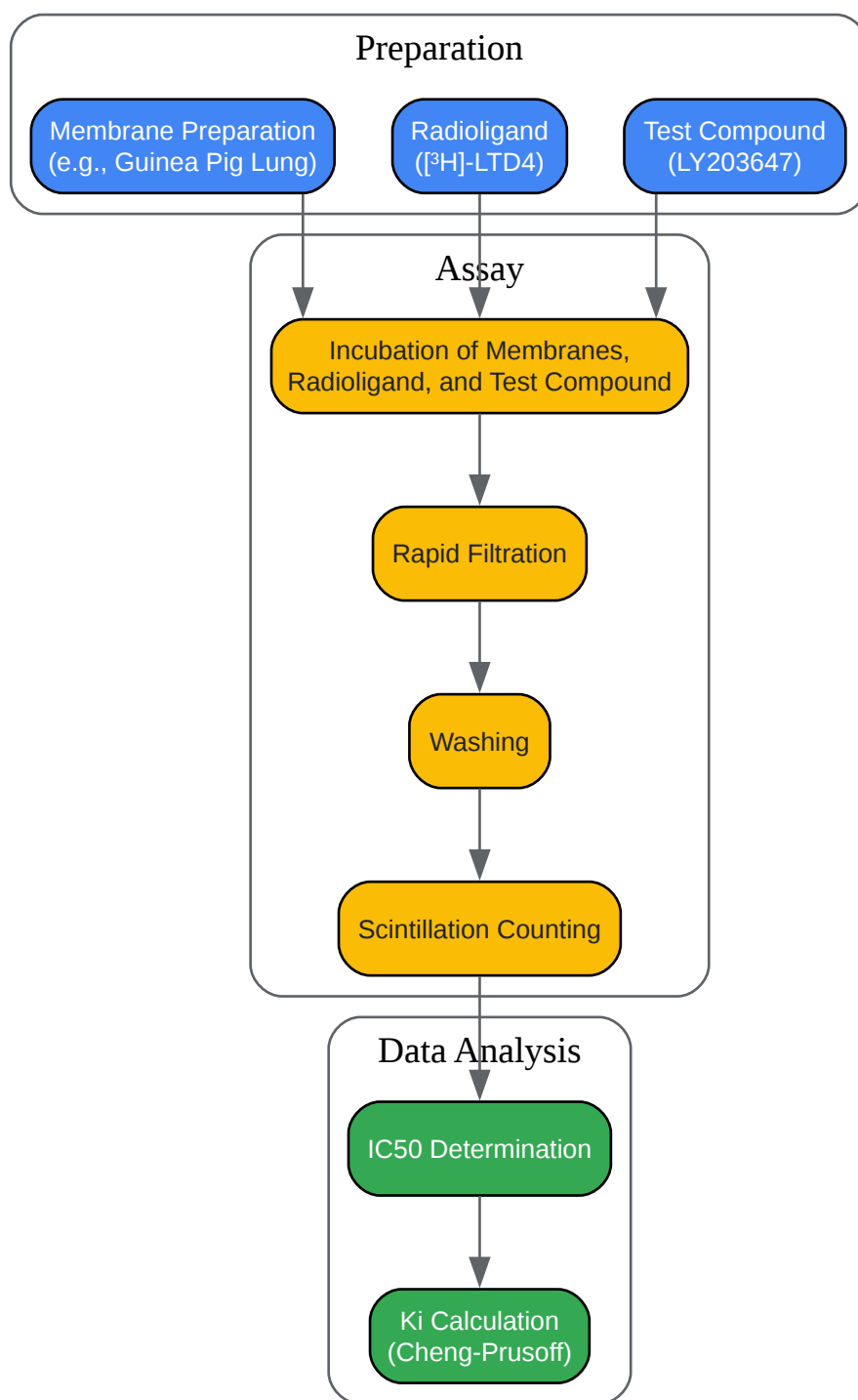
LY203647 functions as a competitive antagonist at the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by LTD4. The binding of LTD4 to the CysLT1 receptor initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, typically Gq/11.

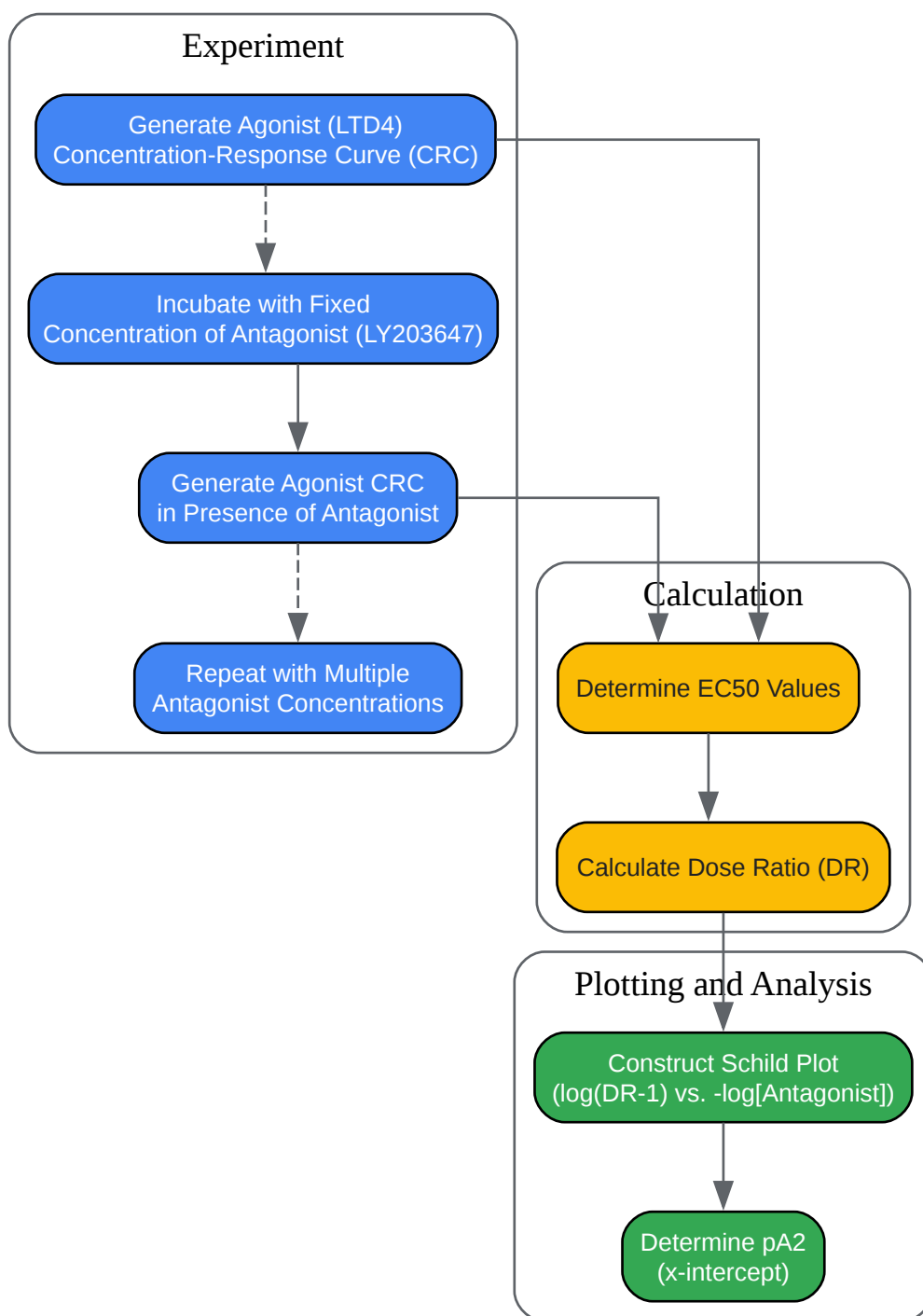
The activated G α q subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium

(Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to a cascade of downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammatory cell chemotaxis.

LY203647 competitively binds to the CysLT1 receptor, preventing the binding of LTD4 and thereby inhibiting the initiation of this signaling cascade.







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